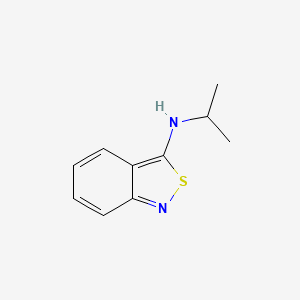

3-(1-Methylethyl)amino-2,1-benzisothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1-Methylethyl)amino-2,1-benzisothiazole is a substituted benzisothiazole derivative characterized by an isopropylamino group at the 3-position of the 2,1-benzisothiazole scaffold. Its molecular formula is C₁₁H₁₃N₂S, with a molecular weight of 205.3 g/mol. The compound’s structure features a bicyclic aromatic system fused with a thiazole ring, where the sulfur atom is positioned at the 1-site and the nitrogen at the 2-site. This substitution pattern distinguishes it from isomers like 1,2-benzisothiazole derivatives, which exhibit distinct physicochemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methylethyl)amino-2,1-benzisothiazole typically involves the reaction of 2-aminobenzothiazole with isopropylamine under specific conditions. One common method involves the use of amide coupling conditions, utilizing 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for benzisothiazole derivatives often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(1-Methylethyl)amino-2,1-benzisothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzisothiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have indicated that compounds related to benzisothiazole exhibit significant antiviral properties. For instance, N-substituted 1,2-benzisothiazol-3(2H)-ones have been synthesized and tested for their ability to inhibit the dengue virus NS2BNS3 protease. These compounds demonstrated micromolar range IC50 values, indicating their potential as antiviral agents against dengue virus infections .

Inhibition of Mast Cell Tryptase

Another notable application is in the development of inhibitors for human mast cell tryptase. A library of compounds derived from 1,2-benzisothiazol-3(2H)-one was created, with one compound showing an IC50 value of 0.064 µM, making it a potent inhibitor. This compound exhibited selective inhibition characteristics and demonstrated efficacy in reducing edema in a mouse model of delayed-type hypersensitivity .

Anticancer Properties

Benzisothiazole derivatives have also been investigated for their anticancer activities. They have shown promise in inhibiting various cancer cell lines, although specific details on 3-(1-Methylethyl)amino-2,1-benzisothiazole's effectiveness in this area require further exploration.

Agricultural Applications

Pest Control

The compound has potential applications in agriculture as an insecticide or acaricide. Research indicates that benzisothiazole derivatives can effectively combat a range of agricultural pests, including insects and nematodes. The mechanism typically involves disrupting the pest's physiological processes, leading to mortality or repulsion .

Materials Science

Preservative Use

In materials science, derivatives of benzisothiazole are employed as preservatives due to their antimicrobial properties. They are effective against a wide range of bacteria and fungi and are used in products such as paints, adhesives, and cleaning agents . The incorporation of these compounds helps extend the shelf life and stability of various formulations.

Summary Table of Applications

Case Studies

Case Study 1: Antiviral Activity Against Dengue Virus

A study synthesized several N-substituted benzisothiazoles and evaluated their inhibitory effects on DENV-2 NS2BNS3 protease. The findings revealed that specific derivatives exhibited strong binding affinity and inhibition capabilities, suggesting a viable path for antiviral drug development.

Case Study 2: Mast Cell Tryptase Inhibitors

In another research effort, a series of benzisothiazole derivatives were tested for their ability to inhibit mast cell tryptase. The most effective compound was identified as having an IC50 value significantly lower than previously known inhibitors, showcasing its potential for therapeutic applications in allergic conditions.

Mechanism of Action

The mechanism of action of 3-(1-Methylethyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death . In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Physicochemical Properties

The isopropylamino group confers distinct physicochemical characteristics:

- Structural Analogues: The sulfone-containing derivative (Impurity F in ) has a higher molecular weight due to the ester and sulfone groups but lacks the amino substituent critical for non-genotoxicity .

Key Research Findings

Substituent-Driven Toxicity: The absence of mutagenicity in 3-alkylamino derivatives is attributed to the lack of reactive groups (e.g., nitro or free amino) that interact with DNA .

Isomer-Specific Activity: 2,1-Benzisothiazoles differ from 1,2-isomers in genotoxicity profiles, with the latter often being inactive in DNA-damage assays .

Pharmacological Potential: While this compound has low antimicrobial activity, its safety profile suggests utility as a scaffold for further modifications to enhance efficacy without introducing toxicity .

Biological Activity

3-(1-Methylethyl)amino-2,1-benzisothiazole, also known as NSC 407066, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

- Molecular Formula : C11H14N2S

- Molecular Weight : 210.31 g/mol

- CAS Number : 7599-28-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate enzyme activities and influence signaling pathways, which can lead to alterations in cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research has shown that derivatives of benzisothiazoles exhibit varying degrees of antimicrobial activity. In vitro studies have evaluated the effectiveness of this compound against several bacterial strains. Notably:

- Bacterial Strains Tested :

- Escherichia coli

- Bacillus subtilis

- Staphylococcus aureus

The compound demonstrated moderate antibacterial effects, particularly against E. coli and B. subtilis, suggesting a potential role in treating bacterial infections .

Anticancer Potential

The compound is also being explored for its anticancer properties. Studies indicate that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In particular:

- Cell Lines Tested :

- Human breast cancer (MCF-7)

- Lung cancer (A549)

Results showed that treatment with the compound led to a significant reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds suggests that the presence of specific functional groups enhances its bioactivity:

| Compound | Structure | Biological Activity |

|---|---|---|

| NSC 407066 | Structure | Moderate antibacterial and anticancer activity |

| Compound A | Benzothiazole derivative with nitro group | High genotoxicity |

| Compound B | Benzothiazole derivative with acylamino group | Low antimicrobial activity |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various benzisothiazole derivatives, including this compound. The compound was found to inhibit the growth of E. coli at concentrations above 50 µg/mL while showing no significant toxicity towards human cell lines at similar concentrations .

Case Study 2: Cytotoxic Effects on Cancer Cells

In a controlled laboratory setting, the cytotoxic effects of NSC 407066 were assessed on MCF-7 breast cancer cells. The results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of exposure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Methylethyl)amino-2,1-benzisothiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzisothiazole derivatives typically involves coupling reactions or functionalization of pre-existing scaffolds. For example, analogous compounds like 1,2-benzisothiazol-3(2H)-ones are synthesized using bromine and triethylamine in dichloromethane (DCM), achieving high yields (up to 100%) . Optimizing solvent choice (e.g., THF or DMF) and catalyst-free conditions (e.g., microwave irradiation) can enhance regioselectivity and reduce side products .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of 1H-NMR and 13C-NMR to confirm substituent positions and stereochemistry. For example, methylene protons in similar benzisothiazole derivatives appear as triplets at δ 3.7–4.2 ppm, while aromatic protons show splitting patterns between δ 7.1–8.3 ppm . High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is critical for quantifying impurities, ensuring ≤2.0% total impurities as per pharmacopeial standards .

Q. What preliminary assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer : Begin with in vitro antibacterial assays (e.g., MIC determination against Staphylococcus aureus or Escherichia coli) based on the reported activity of structurally related 1,2-benzisothiazol-3(2H)-ones . Cytotoxicity screening using MTT assays in mammalian cell lines (e.g., HEK-293) is recommended to establish safety profiles before advancing to in vivo studies.

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) elucidate the reactivity or bioactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) predict electronic properties, such as HOMO-LUMO gaps, which correlate with stability and charge-transfer interactions . Docking studies (AutoDock Vina) can model interactions with biological targets (e.g., bacterial enzymes), identifying key binding residues and guiding structure-activity relationship (SAR) optimization .

Q. What strategies resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

- Methodological Answer : For inconsistent NMR results, employ 2D techniques (e.g., COSY, HSQC) to clarify coupling patterns. If unexpected byproducts arise (e.g., disulfide linkages), analyze reaction intermediates via LC-MS and adjust reducing agents (e.g., NaBH4) to suppress side reactions . Contradictory HPLC profiles may require orthogonal methods like ion-pair chromatography .

Q. How can regioselectivity challenges in functionalizing the benzisothiazole core be addressed?

- Methodological Answer : Use directing groups (e.g., acetyl or sulfonyl) to control substitution patterns. For example, Cu-catalyzed C–N activation enables selective arylation at the 2-position of benzotriazole derivatives, a strategy adaptable to benzisothiazoles . Solvent polarity (e.g., DMF vs. water) also influences regioselectivity in nucleophilic substitutions .

Properties

CAS No. |

774-15-2 |

|---|---|

Molecular Formula |

C10H12N2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-propan-2-yl-2,1-benzothiazol-3-amine |

InChI |

InChI=1S/C10H12N2S/c1-7(2)11-10-8-5-3-4-6-9(8)12-13-10/h3-7,11H,1-2H3 |

InChI Key |

LVLUFNJOIRSWMB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C2C=CC=CC2=NS1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.